What are the properties of 4-(3-Bromophenyl)thiazole-2-carboxylic acid?
What are the properties of 4-(3-Bromophenyl)thiazole-2-carboxylic acid?
This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-(3-Bromophenyl)thiazole-2-carboxylic acid (CAS: 808128-00-9).
A Dual-Functionalized Thiazole Scaffold for Drug Discovery
Executive Summary
4-(3-Bromophenyl)thiazole-2-carboxylic acid is a heteroaromatic building block widely utilized in medicinal chemistry. Its value lies in its orthogonal functionalization potential : it possesses a carboxylic acid at the C2 position (amenable to amide coupling or bioisosteric replacement) and a bromine handle at the meta-position of the phenyl ring (amenable to palladium-catalyzed cross-coupling). This "right-angle" geometry makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors, antimicrobial agents, and peptidomimetics.
Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | 4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
| CAS Number | 808128-00-9 | Distinct from regioisomer 2-(3-Br-Ph)-thiazole-4-COOH |
| Molecular Formula | C₁₀H₆BrNO₂S | |
| Molecular Weight | 284.13 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of thiazole carboxylic acids |
| Solubility | DMSO, DMF, MeOH (hot) | Low solubility in water and non-polar solvents |
| pKa (Predicted) | ~3.0 – 3.5 (COOH) | Thiazole ring is electron-withdrawing, increasing acidity |
| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity due to aryl bromide |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O, O) | Thiazole nitrogen is a weak acceptor |
Synthetic Methodology
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , followed by ester hydrolysis. This method is preferred for its scalability and the availability of precursors.
Reaction Scheme
The synthesis involves the condensation of 3-bromophenacyl bromide (alpha-haloketone) with ethyl thiooxamate (thioamide source), followed by saponification.
Figure 1: Two-step synthetic pathway via Hantzsch cyclization.
Detailed Protocol
Step 1: Hantzsch Cyclization (Ester Formation)
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Reagents: Dissolve 3-bromophenacyl bromide (1.0 equiv) and ethyl thiooxamate (1.1 equiv) in absolute ethanol (0.5 M concentration).
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc) will show the consumption of the bromide.
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Workup: Cool the reaction to room temperature. The ethyl ester intermediate often precipitates upon cooling. If not, concentrate the solvent in vacuo and triturate with cold diethyl ether.
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Purification: Filtration usually yields the ester in sufficient purity (>90%) for the next step.
Step 2: Saponification (Hydrolysis)
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Reagents: Suspend the ethyl ester intermediate in a mixture of THF:Water (3:1). Add Lithium Hydroxide (LiOH) (2.5 equiv).
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Reaction: Stir at room temperature for 2–12 hours. The solid ester will dissolve as the carboxylate salt forms.
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Isolation: Acidify the solution carefully with 1M HCl to pH ~2–3. The target carboxylic acid will precipitate as a solid.[1]
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Purification: Filter the solid, wash with water (to remove LiCl), and dry under vacuum. Recrystallization can be performed from Ethanol/Water if necessary.
Medicinal Chemistry Applications
This molecule serves as a "linchpin" scaffold. Its specific substitution pattern allows researchers to probe two distinct binding pockets simultaneously.
Structure-Activity Relationship (SAR) Logic
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C2-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor. It is frequently converted to:
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Amides: To reach into hydrophobic pockets or interact with backbone residues (e.g., in kinase hinge regions).
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Bioisosteres: Tetrazoles or oxadiazoles to improve metabolic stability.
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C4-(3-Bromophenyl): The bromine atom is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the extension of the molecule to explore "solvent-exposed" regions of a protein target.
Figure 2: SAR divergence map illustrating the orthogonal reactivity of the scaffold.
Biological Relevance
Thiazole-2-carboxylic acid derivatives have demonstrated activity in:
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Antibacterial Agents: Inhibiting bacterial DNA gyrase (similar to aminocoumarins).
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Anticancer Agents: Targeting tubulin polymerization or specific kinases (e.g., Aurora A kinase inhibitors often feature thiazole cores).
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Fungal Inhibitors: Disrupting ergosterol biosynthesis.
Analytical Characterization (Representative)
Note: Exact values depend on solvent and concentration. These are predicted ranges based on structural analogs.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.5 (br s, 1H, COOH)
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δ 8.45 (s, 1H, Thiazole C5-H)
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δ 8.15 (t, 1H, Ar-H, H-2')
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δ 8.05 (d, 1H, Ar-H, H-6')
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δ 7.60 (d, 1H, Ar-H, H-4')
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δ 7.45 (t, 1H, Ar-H, H-5')
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MS (ESI): m/z 283.9/285.9 [M+H]⁺ (characteristic 1:1 bromine isotope pattern).
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.
References
- Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637.
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Thiazole Carboxylic Acid Synthesis: Processes for preparing thiazole carboxylic acids. US Patent 3274207A. Link
- Medicinal Chemistry of Thiazoles: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance". Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
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Compound Data: PubChem CID 43140167 (Regioisomer reference for structural comparison). Link
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Catalog Data: Alchem Pharmtech, Catalog No. Z-58287 (CAS 808128-00-9).[2] Link
